Cas no 922117-91-7 (N-(2-{5-(3-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)butanamide)

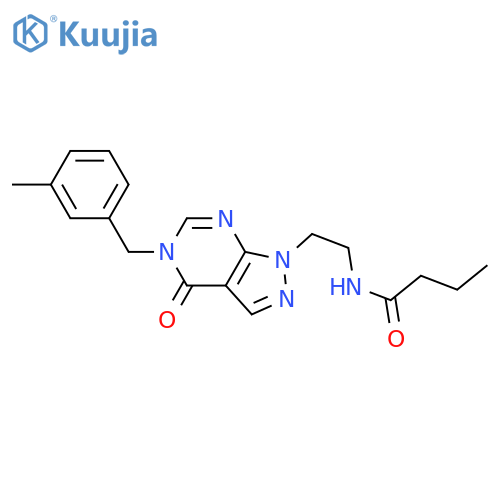

922117-91-7 structure

商品名:N-(2-{5-(3-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)butanamide

N-(2-{5-(3-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)butanamide 化学的及び物理的性質

名前と識別子

-

- N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide

- N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide

- F2323-1290

- 922117-91-7

- AKOS024639748

- N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide

- N-(2-{5-(3-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)butanamide

-

- インチ: 1S/C19H23N5O2/c1-3-5-17(25)20-8-9-24-18-16(11-22-24)19(26)23(13-21-18)12-15-7-4-6-14(2)10-15/h4,6-7,10-11,13H,3,5,8-9,12H2,1-2H3,(H,20,25)

- InChIKey: LKWHXNGPQRQPCG-UHFFFAOYSA-N

- ほほえんだ: C(NCCN1C2=C(C=N1)C(=O)N(CC1=CC=CC(C)=C1)C=N2)(=O)CCC

計算された属性

- せいみつぶんしりょう: 353.18517499g/mol

- どういたいしつりょう: 353.18517499g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 7

- 複雑さ: 538

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 79.6Ų

N-(2-{5-(3-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)butanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2323-1290-4mg |

N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide |

922117-91-7 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2323-1290-3mg |

N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide |

922117-91-7 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2323-1290-25mg |

N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide |

922117-91-7 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2323-1290-1mg |

N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide |

922117-91-7 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2323-1290-10mg |

N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide |

922117-91-7 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2323-1290-75mg |

N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide |

922117-91-7 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2323-1290-20μmol |

N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide |

922117-91-7 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2323-1290-2mg |

N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide |

922117-91-7 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2323-1290-40mg |

N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide |

922117-91-7 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2323-1290-100mg |

N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide |

922117-91-7 | 90%+ | 100mg |

$248.0 | 2023-05-16 |

N-(2-{5-(3-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)butanamide 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

3. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

922117-91-7 (N-(2-{5-(3-methylphenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)butanamide) 関連製品

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量